22-Keto-21-thia-3,6,9-trioxatricosan-1-OL
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Overview
Description
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is a sulfur-containing organic compound with the molecular formula C19H38O5S and a molecular weight of 378.57. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis involves optimized reaction conditions to maximize yield and minimize impurities. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, and methanol .
Chemical Reactions Analysis
Types of Reactions
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfur-containing molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the formulation of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
22-Keto-21-thia-3,6,9-trioxatricosan-1-OL: C19H38O5S, MW378.57.
This compound: C26H52O5S, MW476.75.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a sulfur atom and multiple ether linkages. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.
Properties
IUPAC Name |
S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADHEIFTCDFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCCCCOCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393282 |
Source
|
Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-50-3 |
Source
|
Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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